molecular formula C23H17BrN4O2 B4366672 2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether

2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether

Cat. No.: B4366672
M. Wt: 461.3 g/mol
InChI Key: QMBQDKOIHMZXDY-UHFFFAOYSA-N
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Description

2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazoloquinazoline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether typically involves multi-step organic reactions. The initial step often includes the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenoxy and methoxyphenyl groups. Common reagents used in these reactions include bromine, phenol derivatives, and methoxybenzene under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline
  • 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline

Uniqueness

The uniqueness of 2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether lies in its specific bromophenoxy group, which can impart distinct chemical and biological properties compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

2-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c1-29-21-11-6-15(12-16(21)13-30-18-9-7-17(24)8-10-18)22-26-23-19-4-2-3-5-20(19)25-14-28(23)27-22/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQDKOIHMZXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)COC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether
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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether
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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether
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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether
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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether
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2-[(4-bromophenoxy)methyl]-4-[1,2,4]triazolo[1,5-c]quinazolin-2-ylphenyl methyl ether

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